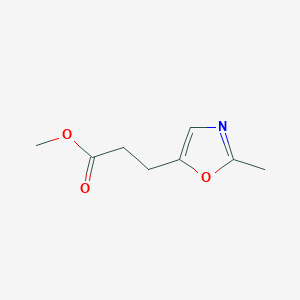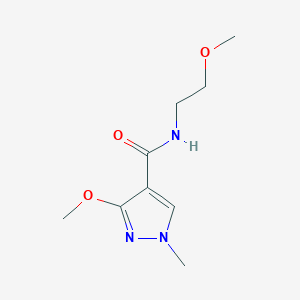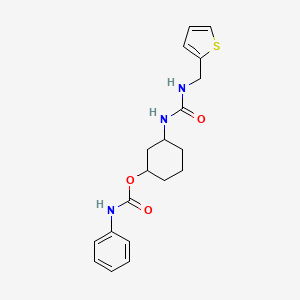
4-Bromo-3-fluoro-5-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-fluoro-5-methylbenzaldehyde is a chemical compound with the CAS Number: 1805553-88-1 . It has a molecular weight of 217.04 and its IUPAC name is 4-bromo-3-fluoro-5-methylbenzaldehyde . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-fluoro-5-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-2-6 (4-11)3-7 (10)8 (5)9/h2-4H,1H3 . The InChI key is FEAYEVPCIUPSNN-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-3-fluoro-5-methylbenzaldehyde are not mentioned in the sources I found, similar compounds like 3-Fluoro-4-methylbenzaldehyde are obtained by reacting elemental fluorine and 4-methyl benzaldehyde in acetonitrile .Physical And Chemical Properties Analysis
4-Bromo-3-fluoro-5-methylbenzaldehyde is a white to yellow solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
4-Bromo-3-fluoro-5-methylbenzaldehyde serves as a precursor or intermediate in the synthesis of various chemical compounds. For example, it is involved in the synthesis of novel compounds through nucleophilic substitution reactions, showcasing its utility in creating complex molecules with potential applications in materials science and pharmacology. A study demonstrates the synthesis of liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, highlighting the compound's role in developing materials with enhanced fire retardancy (Jamain, Khairuddean, & Tay, 2020).
Environmental Studies and Degradation
The degradation of halogenated aromatic aldehydes, including compounds structurally related to 4-Bromo-3-fluoro-5-methylbenzaldehyde, has been studied using metabolically stable anaerobic enrichment cultures. These studies help understand the environmental fate of such compounds, demonstrating their potential biodegradation pathways in natural settings and the formation of less harmful products through microbial action (Neilson, Allard, Hynning, & Remberger, 1988).
Material Science Applications
Research into the applications of 4-Bromo-3-fluoro-5-methylbenzaldehyde extends into material science, particularly in the synthesis of microporous polymers for gas adsorption. A study on the facile synthesis of fluorinated microporous polyaminals showcases the compound's utility in creating materials with high CO2 adsorption capabilities, suggesting its potential in carbon capture technologies (Li, Zhang, & Wang, 2016).
Analytical Chemistry
4-Bromo-3-fluorobenzaldehyde, a compound similar to 4-Bromo-3-fluoro-5-methylbenzaldehyde, has been analyzed for its purity and impurity profile, especially in contexts requiring high precision such as pharmaceutical manufacturing. An advanced gas chromatography method has been developed to separate and quantify regioisomer impurities in 4-Bromo-3-fluorobenzaldehyde, underscoring the importance of analytical techniques in ensuring the quality of chemical reagents used in drug synthesis (Shen, Semin, Fang, & Guo, 2016).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 4-Bromo-3-fluoro-5-methylbenzaldehyde involves reactions at the benzylic position . This compound can undergo free radical bromination, nucleophilic substitution, and oxidation . The initiating step involves the loss of the N-bromo atom from N-bromosuccinimide (NBS), leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .
Biochemical Pathways
The compound’s ability to undergo free radical bromination, nucleophilic substitution, and oxidation suggests that it may influence various metabolic pathways .
Pharmacokinetics
The compound’s molecular weight (21704) and its physical form (white to yellow solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The compound’s ability to undergo various chemical reactions suggests that it may have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
4-bromo-3-fluoro-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-6(4-11)3-7(10)8(5)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAYEVPCIUPSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2889981.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)


![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)



